molecular formula C18H19F3N2O2 B1460864 4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol CAS No. 681482-74-6

4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol

Cat. No.: B1460864
CAS No.: 681482-74-6
M. Wt: 352.4 g/mol
InChI Key: GBUOCYNHMAJPHP-UHFFFAOYSA-N
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Description

4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol is a chemical compound of interest in medicinal chemistry and pharmaceutical research, containing both piperazine and trifluoromethoxy phenyl motifs. Piperazine derivatives are a significant class of compounds in drug discovery, frequently explored for their biological activities . The molecular structure, which incorporates a phenylene spacer, is a feature found in compounds studied for their potential interactions with biological targets . This compound is intended for research and development applications in laboratory settings only. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the specific product certificate of analysis for detailed quality control information.

Properties

IUPAC Name

4-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2/c19-18(20,21)25-17-7-1-14(2-8-17)13-22-9-11-23(12-10-22)15-3-5-16(24)6-4-15/h1-8,24H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUOCYNHMAJPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Steps for Synthesis:

  • Formation of Piperazine Core : This typically involves reacting a diamine with a dihaloalkane or a similar reagent to form the piperazine ring.

  • Substitution Reactions : Introduce the 4-trifluoromethoxybenzyl group onto the piperazine ring. This might involve alkylation reactions using appropriate benzyl halides.

  • Introduction of Phenol Group : Attach the phenol moiety to the piperazine ring. This could involve nucleophilic aromatic substitution or other coupling reactions.

  • Functional Group Modifications : Ensure that the final product has the desired functional groups (e.g., hydroxyl group on the phenol ring).

Data Tables

Given the lack of specific data for This compound , we can consider a hypothetical synthesis pathway and the reagents involved:

Step Reagents Conditions Product
1. Piperazine Formation 4-Hydroxyaniline, Dichloroethylamine HCl 50-60°C, 6h 1-(4-Hydroxyphenyl)piperazine
2. Alkylation 4-Trifluoromethoxybenzyl Chloride, Piperazine Base (e.g., NaOH), Solvent (e.g., DMF) 4-(4-Trifluoromethoxybenzyl)piperazine
3. Phenol Introduction Phenol Derivative, Piperazine Intermediate Coupling Agent (e.g., Pd(OAc)₂) This compound

Research Findings

Research in organic synthesis often focuses on optimizing reaction conditions to improve yield and purity. For compounds like This compound , key findings might include:

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the benzyl moiety .

Scientific Research Applications

Based on the search results, here's what is known about the compound 4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol :

Basic Information

  • Chemical Name: this compound
  • CAS Number: 681482-74-6
  • Molecular Formula: C10H14N2O
  • Molecular Weight: 178.23

Safety and Hazards

  • According to the safety data sheet, there are no known hazards associated with this compound .

Potential Applications

While the search results do not explicitly detail the applications of This compound , they do provide some clues:

  • Laboratory Chemical: It is identified as a laboratory chemical used for scientific research and development .
  • Related Compound: A related compound, 7-[4-Oxo-4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]butoxy]-1,3-dihydroimidazo[4,5-b]quinolin-2-one, has a PubChem CID of 15005625 .
  • Modulating Protein Kinase Activity: EP2210607B1 describes compounds for modulating protein kinase enzymatic activity and cellular activities such as proliferation .

Additional Notes

  • One supplier has discontinued selling this product .
  • It contains a trifluoromethoxybenzyl group, a piperazine ring, and a phenol group .
  • The compound 4-(Piperazin-1-yl)phenol, with CAS No.: 56621-48-8, is offered with cold-chain transportation .

Mechanism of Action

The mechanism of action of 4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain receptors, while the piperazine ring facilitates its interaction with enzymes. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Substituent Effects

Piperazine derivatives exhibit varied bioactivity depending on substituents. Key comparisons include:

Compound Name Substituent on Piperazine Key Structural Difference Biological Activity IC50/Effectiveness Reference
4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol 4-Trifluoromethoxybenzyl Trifluoromethoxy group enhances stability Hypothesized: Anti-inflammatory, CNS targets N/A (Further studies needed) Target
Compound 9 (4-Acetylpiperazin-1-yl derivative) 4-Acetyl Smaller, electron-withdrawing group Cytotoxic (HCT116 cells) 1.84 mM
Compound 34 (4-(4-Chlorobenzoyl)piperazin-1-yl) 4-Chlorobenzoyl Bulky aromatic substituent Reduced cytotoxicity (HCT116 cells) 25.38 mM
LQFM212 (2,6-di-tert-butyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol) 4-(2-Hydroxyethyl) Hydrophilic hydroxyethyl group Antioxidant, anti-inflammatory Ameliorates LPS-induced oxidative stress
UDO (4-Trifluoromethylphenyl-piperazine) 4-Trifluoromethylphenyl Trifluoromethyl group Anti-parasitic (T. cruzi CYP51 inhibition) Comparable to posaconazole
V8 (Morpholinopyrimidine-piperazine hybrid) 4-Morpholinopyrimidin-4-yl Heterocyclic extension Anti-inflammatory (NO inhibition) Active at non-cytotoxic doses

Key Observations:

  • Electron-Withdrawing Groups : Acetyl or sulfonyl groups (e.g., Compound 9) enhance cytotoxicity, likely due to improved target binding .
  • Bulky Aromatic Substituents : Benzoyl or chlorobenzoyl groups (e.g., Compound 34) reduce potency, suggesting steric hindrance limits target interaction .
  • Fluorinated Groups : Trifluoromethoxy (target compound) and trifluoromethyl (UDO) substituents improve metabolic stability and lipophilicity, critical for CNS or antiparasitic applications .
  • Hybrid Structures: Morpholinopyrimidine-piperazine hybrids (e.g., V8) leverage dual pharmacophores for synergistic anti-inflammatory effects .

Functional Comparisons

  • Antioxidant Activity: LQFM212’s phenolic structure and piperazine moiety enable radical scavenging, a feature shared with the target compound’s phenol group .
  • Enzyme Inhibition : UDO’s trifluoromethyl group inhibits CYP51, while acetylated piperazines (e.g., Compound 9) target kinases or phosphatases .

Biological Activity

4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol, with the molecular formula C18_{18}H19_{19}F3_{3}N2_{2}O2_{2}, is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethoxybenzyl group connected to a piperazine ring, which is further linked to a phenol group. This structural arrangement is significant for its biological interactions.

PropertyValue
Molecular FormulaC18_{18}H19_{19}F3_{3}N2_{2}O2_{2}
Molecular Weight352.35 g/mol
CAS Number681482-74-6
IUPAC Name4-[4-(4-trifluoromethoxy)benzyl]piperazin-1-yl]phenol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethoxy group enhances binding affinity to specific receptors, while the piperazine moiety facilitates enzyme interactions. These interactions can modulate biochemical pathways involved in inflammation, cancer progression, and potentially other diseases.

Key Mechanisms:

  • Receptor Binding: The compound shows affinity for certain neurotransmitter receptors, influencing neurological pathways.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic processes, contributing to its therapeutic effects.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on related phenolic compounds suggest potential mechanisms involving apoptosis induction in cancer cells and inhibition of tumor growth through various pathways, including the modulation of signaling cascades like MAPK and PI3K/Akt pathways.

Anti-inflammatory Effects

The compound's phenolic structure is associated with anti-inflammatory activities. Phenolic compounds are known for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby potentially alleviating conditions like arthritis and other inflammatory diseases.

Antimicrobial Properties

Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity against various pathogens. The mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways in microbes.

Case Studies and Research Findings

  • Anticancer Studies:
    • A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds, revealing that modifications at the piperazine ring could enhance anticancer efficacy against specific cancer cell lines .
  • Anti-inflammatory Research:
    • In vitro assays demonstrated that related phenolic compounds significantly reduced the production of inflammatory mediators in macrophages, suggesting that this compound may exert similar effects .
  • Antimicrobial Activity:
    • Research on phenolic derivatives indicated their effectiveness against both Gram-positive and Gram-negative bacteria, with mechanisms involving membrane disruption and interference with protein synthesis .

Q & A

Q. What are the standard synthetic routes for 4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the piperazine core via condensation of ethylenediamine derivatives with dihaloalkanes under basic conditions.
  • Step 2 : Coupling the piperazine intermediate with 4-trifluoromethoxybenzyl halides via nucleophilic substitution.
  • Step 3 : Introduction of the phenol group via deprotection (e.g., cleavage of a methoxy group using BBr₃) or direct coupling. Key reagents include potassium carbonate (base) and dichloromethane (solvent). Optimize yields by controlling reaction time and temperature .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., piperazine proton splitting, trifluoromethoxy group shifts).
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies functional groups (e.g., phenolic O-H stretch at ~3200 cm1^{-1}) .

Q. How can purity be assessed during synthesis?

Use HPLC with a C18 column (acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane eluent). Purity >95% is recommended for biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported receptor binding affinities?

  • Orthogonal Assays : Combine surface plasmon resonance (SPR) for kinetic analysis with isothermal titration calorimetry (ITC) for thermodynamic validation.
  • Control Experiments : Test against known receptor antagonists to confirm specificity. Discrepancies may arise from buffer conditions (e.g., ionic strength) or protein conformational states .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Variation of Substituents : Synthesize derivatives with modified benzyl (e.g., chloro, methyl) or phenol groups (e.g., methoxy, nitro).
  • Biological Testing : Evaluate changes in IC50_{50} values across targets (e.g., GPCRs, kinases).
  • Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding poses .

Q. What in vivo models are suitable for evaluating pharmacokinetic properties?

  • Rodent Models : Measure oral bioavailability and brain penetration via LC-MS/MS.
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation.
  • Toxicity Screening : Monitor liver/kidney function markers (ALT, creatinine) .

Q. How to address low aqueous solubility during formulation?

  • Prodrug Design : Introduce phosphate esters at the phenol group for enhanced solubility.
  • Nanocarriers : Encapsulate in PEGylated liposomes or cyclodextrin complexes.
  • Co-solvents : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity) .

Methodological Challenges

Q. What computational tools predict off-target interactions?

  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify shared motifs with unrelated targets.
  • Machine Learning : Train models on ChEMBL data to flag potential kinase or ion channel activity. Validate predictions with high-throughput screening .

Q. How to optimize reaction yields for large-scale synthesis?

  • Catalysis : Replace stoichiometric bases with catalytic DMAP or DBU.
  • Flow Chemistry : Improve mixing and heat transfer for exothermic steps.
  • Purification : Use automated flash chromatography with gradient elution .

Q. What techniques confirm target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts upon compound binding.
  • BRET/FRET : Quantify real-time receptor conformational changes.
  • Knockdown Controls : Use siRNA to verify target-specific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.